4-Bromo-1-(cyclopropylmethyl)-1H-indole
Overview
Description
“4-Bromo-1-(cyclopropylmethyl)-1H-indole” is a chemical compound with the linear formula C12H12BrN . It is a derivative of cyclopropane, which is a cycloalkane molecule with a three-membered ring . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane compounds, such as “4-Bromo-1-(cyclopropylmethyl)-1H-indole”, can be achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields the products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” can be analyzed based on its IUPAC name and linear formula. The “cyclopropylmethyl” part of the name indicates a cyclopropyl group (a three-membered carbon ring) attached to a methyl group (CH3). The “4-Bromo-1H-indole” part indicates an indole structure with a bromine atom attached at the 4th position .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)-1H-indole” could potentially involve the bromine atom, which is a good leaving group, and the indole group, which is a nucleophile. The compound could undergo reactions such as nucleophilic substitution, elimination, or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(cyclopropylmethyl)-1H-indole” include a molecular weight of 250.14 g/mol .Scientific Research Applications
Anticancer Potential
- Indole-based compounds like 4-Bromo-1-(cyclopropylmethyl)-1H-indole have been identified for their significant roles in pharmaceutical chemistry due to their unexpected biological and pharmacological properties. Particularly, studies have found that similar bromo-indole structures demonstrate substantial selective cytotoxicity towards cancer cell lines and exhibit notable glutathione S-transferase isozymes inhibition. This suggests their potential as promising molecules in the design of new anticancer agents (Yılmaz et al., 2020).
Chemical Synthesis and Cyclization Reactions
- Bromo-indole derivatives are key intermediates in various chemical syntheses. They have been utilized in regioselective formations of spirocyclic and heterocyclic structures, demonstrating their importance in organic synthesis (Majumdar & Alam, 2006). Additionally, these compounds have been used in Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde, yielding cyclopropane-fused adducts (Fahey et al., 2013).
Catalytic Applications and Functionalization
- In the field of catalysis, bromo-indole compounds have shown utility in various reactions including copper-catalyzed C–C coupling and cyclization processes (Lee et al., 2018). They also play a role in metal-templated asymmetric catalysis, such as in Friedel–Crafts alkylation of indoles (Huang et al., 2016).
Synthesis of Heteropolycycles and Indole Derivatives
- The bromo-indole framework is integral in the synthesis of various heteropolycycles and indole derivatives. Research demonstrates its use in Cu(II)-catalyzed coupling/cyclization under aerobic conditions, leading to efficient synthesis of polycyclic indole derivatives (Gao et al., 2014).
Potential in Medicinal Chemistry
- Bromo-indole compounds have been a focus in medicinal chemistry for the synthesis of molecules with potential therapeutic applications. Studies on various bromo-indole derivatives have revealed their potential as anti-diabetic agents and selective COX-2 inhibitors (Nazir et al., 2018), (Caron et al., 2003).
Future Directions
The future directions for “4-Bromo-1-(cyclopropylmethyl)-1H-indole” could involve further exploration of its potential biological activities, given the known activities of structurally similar compounds . Additionally, its potential as a synthetic building block in organic chemistry could be further explored .
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFRVXFRARTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(cyclopropylmethyl)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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